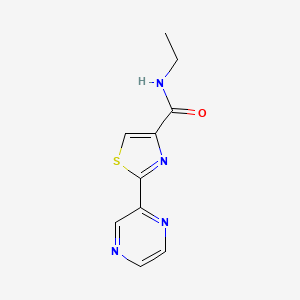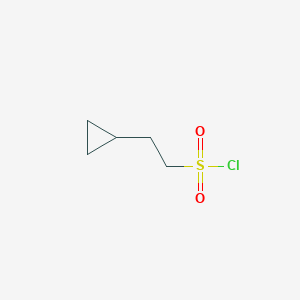
2-Cyclopropylethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO2S and a molecular weight of 168.64 . It appears as a liquid and is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of sulfonyl chlorides like 2-Cyclopropylethane-1-sulfonyl chloride typically involves chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography . Another method involves a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylethane-1-sulfonyl chloride consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom.Scientific Research Applications
Synthesis and Organic Transformations
Sulfonyl chlorides, including 2-cyclopropylethane-1-sulfonyl chloride, are extensively used in the synthesis of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. They serve as intermediates in producing sulfonic acids esters and have been employed in new methods of synthesis that provide high yields under convenient and simple conditions, avoiding severe reaction conditions and side processes (Lezina et al., 2011).
Ruthenium-Catalyzed Meta Sulfonation
Ruthenium complexes catalyze the meta sulfonation of 2-phenylpyridines when reacted with sulfonyl chlorides. This catalytic process offers access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation, demonstrating the reagent's utility in precise and selective organic synthesis (Saidi et al., 2011).
Sulfa-Staudinger Cycloadditions
In the realm of cycloaddition reactions, the electronic effects of sulfonyl chlorides significantly influence the outcome of sulfa-Staudinger reactions with imines. These reactions showcase the versatility of sulfonyl chlorides in synthesizing cyclic sulfonamide derivatives, highlighting their importance in developing new methodologies for constructing complex organic frameworks (Yang et al., 2015).
Conversion of Carboxylic Esters
The transformation of carboxylic esters to 2-substituted allyl halides using sulfonyl chloride intermediates demonstrates the compound's utility in organic synthesis. This process involves a sequence of reactions starting from ester conversion to cyclopropanols, followed by mesylation and halide displacement, showcasing the compound's role in complex transformation processes (Kulinkovich et al., 2005).
Activation of Sulfamoyl Chlorides
The activation of sulfamoyl and sulfonyl chlorides through Cl-atom abstraction by a silyl radical underlines the chemical's reactivity towards single electron reduction processes. This activation is pivotal in facilitating the direct access to aliphatic sulfonamides from alkenes, demonstrating the compound's potential in late-stage functionalization for medicinal chemistry (Hell et al., 2019).
Safety And Hazards
2-Cyclopropylethane-1-sulfonyl chloride is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Cyclopropylethane-1-sulfonyl chloride are not available, the field of synthetic chemistry, which includes the study and use of sulfonyl chlorides, continues to evolve. Challenges remain in achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new synthetic methods and the exploration of novel applications of sulfonyl chlorides in various fields are potential future directions .
properties
IUPAC Name |
2-cyclopropylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYBAAMABSOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethane-1-sulfonyl chloride | |
CAS RN |
1196155-54-0 |
Source


|
| Record name | 2-cyclopropylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)
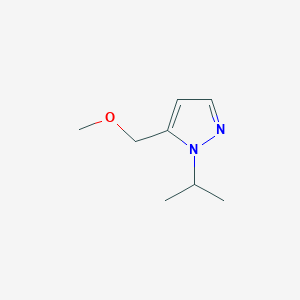


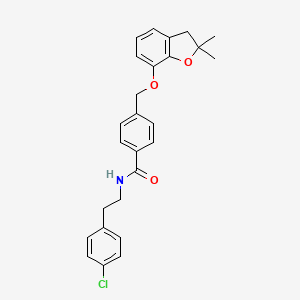
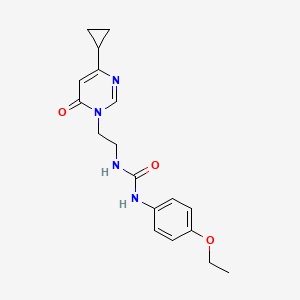
![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)
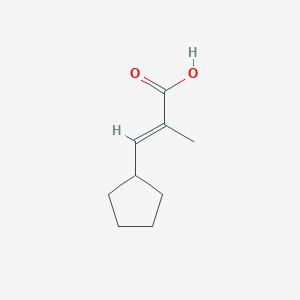
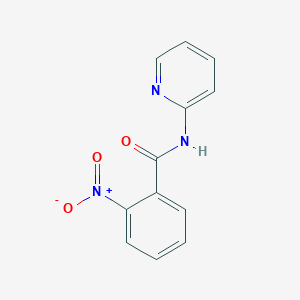
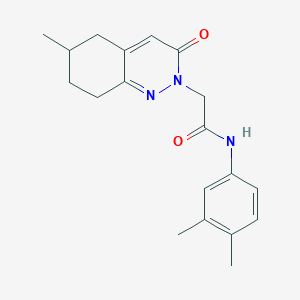
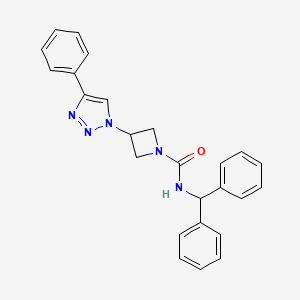
![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)
